molecular formula C17H13FN2O2S B2761824 3'-(3-Fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894563-91-8

3'-(3-Fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2761824
CAS No.: 894563-91-8
M. Wt: 328.36
InChI Key: CMQPWHNJTWXEEA-UHFFFAOYSA-N
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Description

3’-(3-fluorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiazolidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-fluorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can be achieved through a multi-step process involving the formation of the indole and thiazolidine rings. One common method involves the Fischer indolisation reaction, followed by N-alkylation . This process is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The Fischer indolisation and N-alkylation reactions are optimized for high yield and purity, often employing microwave irradiation to reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3’-(3-fluorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3’-(3-fluorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(3-fluorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways . The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities.

    Thiazolidine derivatives: Compounds such as pioglitazone and rosiglitazone.

Uniqueness

What sets 3’-(3-fluorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione apart is its unique spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-19-14-8-3-2-7-13(14)17(16(19)22)20(15(21)10-23-17)12-6-4-5-11(18)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQPWHNJTWXEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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